molecular formula C15H11ClN2O2 B2643620 N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-35-3

N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2643620
CAS RN: 941969-35-3
M. Wt: 286.72
InChI Key: VRIVWJAXLJRHRV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as GW 501516, is a synthetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and reduce recovery time.

Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis and pharmacological potential of N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives have been explored in several studies. For instance, Thomas et al. (2016) detailed the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, revealing antidepressant and nootropic activities. Compounds with specific substitutions demonstrated high activity, suggesting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

Electronic Properties and Structural Analysis

Gallagher et al. (2022) investigated the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing insights into their physicochemical characteristics and hydrogen bonding modes. This study contributes to understanding the molecular interaction environments, which is crucial for developing new compounds with desired properties (J. Gallagher, Niall Hehir, P. Mocilac, Chloé Violin, B. O'connor, E. Aubert, Enrique Espinosa, B. Guillot, & C. Jelsch, 2022).

Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, offering a pharmacophore model for CB1 receptor ligands. This study provides a foundational understanding of the steric and electrostatic interactions crucial for binding to the CB1 receptor, which may inform the design of new therapeutic agents (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).

Synthesis and Characterization of Polyamides

Choi and Jung (2004) described the synthesis and characterization of new aromatic polyamides incorporating N,N′-Di(4-n-alkylphenyl)benzodiimide units, highlighting enhanced thermal stability and excellent solubility. This work underscores the role of this compound derivatives in developing materials with improved performance (K. Choi & J. Jung, 2004).

properties

IUPAC Name

N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-6-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-2-4-10(11)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIVWJAXLJRHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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